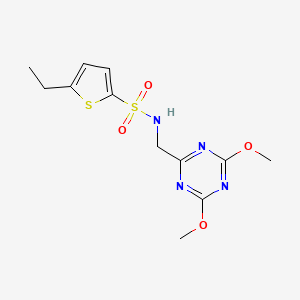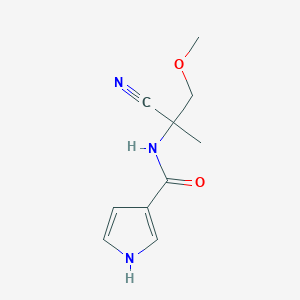![molecular formula C10H12F3N B2513297 (2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine CAS No. 2248201-57-0](/img/structure/B2513297.png)
(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a chiral amine that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of ((2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine is not fully understood. However, it is believed to act as a ligand for various receptors in the brain, including dopamine, serotonin, and adrenergic receptors. By binding to these receptors, ((2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine may modulate the release and reuptake of neurotransmitters, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
Studies have shown that ((2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has various biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, leading to improved mood and decreased anxiety. Additionally, ((2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has been shown to increase heart rate and blood pressure, indicating its potential use as a sympathomimetic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ((2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine in lab experiments is its potential pharmacological activity. It has been shown to have activity at various receptors, making it a useful tool for studying the effects of ligand-receptor interactions. Additionally, ((2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine is relatively easy to synthesize, making it readily available for research purposes.
However, one of the limitations of using ((2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine is its potential toxicity. Studies have shown that it may have adverse effects on the cardiovascular system and may lead to neurotoxicity at high doses. Therefore, caution must be exercised when using ((2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine in lab experiments.
Direcciones Futuras
There are several future directions for the research on ((2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine. One of the areas of interest is its potential use in the treatment of depression, anxiety, and other neurological disorders. Additionally, further studies are needed to elucidate its mechanism of action and potential toxicity. Furthermore, ((2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine can be used as a building block for the synthesis of other compounds with potential pharmacological activity. Therefore, further research is needed to explore its potential applications in drug discovery and development.
Conclusion:
In conclusion, ((2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine is a chiral amine that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore its potential applications in drug discovery and development.
Métodos De Síntesis
The synthesis of ((2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has been achieved using different methods. One of the commonly used methods involves the reaction of (S)-1-phenylethylamine with trifluoroacetic acid and formaldehyde in the presence of a catalyst such as sodium cyanoborohydride. Another method involves the reduction of ((2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine)-2-[2-(Trifluoromethyl)phenyl]propan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The synthesis method used depends on the desired yield, purity, and cost-effectiveness.
Aplicaciones Científicas De Investigación
((2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has been used in various scientific research applications. It has been studied as a potential ligand for various receptors, including dopamine, serotonin, and adrenergic receptors. It has also been used as a building block for the synthesis of other compounds with potential pharmacological activity. Additionally, ((2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has been investigated for its potential use in the treatment of depression, anxiety, and other neurological disorders.
Propiedades
IUPAC Name |
(2S)-2-[2-(trifluoromethyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNZANLJRMZXRU-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=CC=CC=C1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


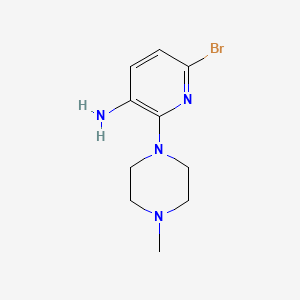
![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2513220.png)
![2-Chloro-N-[cyano(cyclopropyl)methyl]-3-fluorobenzamide](/img/structure/B2513221.png)
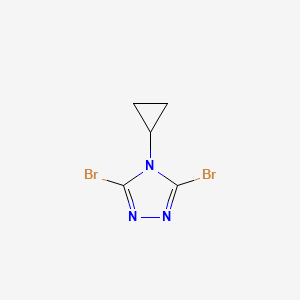
![7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride](/img/structure/B2513226.png)
![2-Indol-1-yl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2513228.png)
![2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
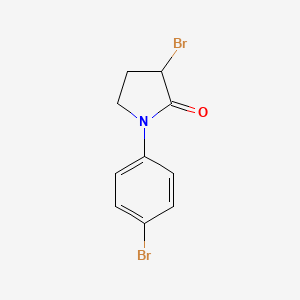
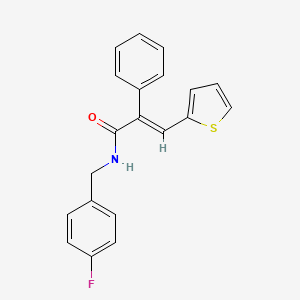
![3-(4-Bromophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2513232.png)
